molecular formula C12H7FN2O2 B5564198 2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B5564198
M. Wt: 230.19 g/mol
InChI Key: IYRCWPOMYURGIF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group and a furan ring, both of which are attached to an oxadiazole core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous-flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine substituent can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCWPOMYURGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

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